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Compound of Interest

Compound Name: 3,5-Diethylphenol

Cat. No.: B075064 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of 3,5-
Diethylphenol (CAS Number: 1197-34-8), a sterically hindered phenol of increasing interest in

synthetic chemistry, material science, and drug discovery. This document collates its

physicochemical properties, spectroscopic data, synthesis protocols, and known biological

activities, presenting the information in a structured and accessible format for laboratory and

development professionals.

Core Physicochemical and Spectroscopic Data
The fundamental properties of 3,5-Diethylphenol are summarized below. This data is essential

for its identification, handling, and application in experimental settings.

Physicochemical Properties
Quantitative data for 3,5-Diethylphenol has been compiled from various sources to provide a

comprehensive reference.
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Property Value Source(s)

CAS Number 1197-34-8 [1][2]

Molecular Formula C₁₀H₁₄O [1][2]

Molecular Weight 150.22 g/mol [1][2]

IUPAC Name 3,5-diethylphenol [1][2]

Melting Point 76-77 °C N/A

Boiling Point 248 °C @ 760 Torr N/A

Density 0.9688 g/cm³ (estimate) N/A

LogP 3.33 N/A

EC Number 214-824-5 [2]

Spectroscopic Characterization
Spectroscopic analysis is critical for the unambiguous identification and structural confirmation

of 3,5-Diethylphenol.
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Technique Data Summary Source(s)

¹H NMR

Spectrum available. Key

signals correspond to

aromatic, methylene, and

methyl protons.

[2][3]

¹³C NMR

Data available, showing

characteristic peaks for

aromatic and aliphatic

carbons.

N/A

Mass Spectrometry (MS)
Molecular ion peak (M+)

observed at m/z 150.
[1]

Infrared (IR) Spectroscopy

Spectrum available, showing

characteristic O-H and C-H

stretching frequencies.

[2][4][5]

Experimental Protocols
Detailed methodologies for the synthesis and characterization of 3,5-Diethylphenol are crucial

for its practical application in research.

Synthesis of 3,5-Diethylphenol
Several synthetic routes to 3,5-disubstituted phenols have been established, primarily for the

dimethyl analogue. These methods can be adapted for the synthesis of 3,5-Diethylphenol. A
plausible multi-step laboratory synthesis starting from 1,3-diethylbenzene is outlined below.

Workflow: Synthesis via Friedel-Crafts Acylation, Baeyer-Villiger Oxidation, and Hydrolysis
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Step 1: Friedel-Crafts Acylation

Step 2: Baeyer-Villiger Oxidation

Step 3: Hydrolysis

1,3-Diethylbenzene + Acylating Agent
(e.g., Acetyl Chloride)

3,5-Diethylacetophenone

Reaction

Lewis Acid Catalyst
(e.g., AlCl₃)

Catalysis

3,5-Diethylacetophenone

3,5-Diethylphenyl Acetate

Oxidation

Peroxide
(e.g., m-CPBA)

Reagent

3,5-Diethylphenyl Acetate

3,5-Diethylphenol

Hydrolysis

Acid or Base
(e.g., NaOH, HCl)

Condition

Click to download full resolution via product page

Caption: Multi-step synthesis of 3,5-Diethylphenol.

Protocol:
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Friedel-Crafts Acylation: 1,3-Diethylbenzene is reacted with an acylating agent, such as

acetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). This

electrophilic aromatic substitution introduces an acetyl group onto the aromatic ring, yielding

3,5-diethylacetophenone.[1]

Baeyer-Villiger Oxidation: The resulting ketone, 3,5-diethylacetophenone, undergoes

oxidation using a peroxide, such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction

inserts an oxygen atom between the carbonyl carbon and the aromatic ring to form an ester,

3,5-diethylphenyl acetate.[1]

Hydrolysis: The final step involves the hydrolysis of the ester under acidic or basic

conditions. Treatment with a strong acid (e.g., HCl) or base (e.g., NaOH) cleaves the ester

bond to yield the desired 3,5-Diethylphenol product.[1]

Biological Activity and Signaling Pathways
While specific signaling pathways for 3,5-Diethylphenol are not extensively documented, its

classification as a sterically hindered phenol (SHP) places it within a class of compounds

known for significant biological activities, including antioxidant and cytotoxic effects.

Dual Role of Sterically Hindered Phenols
SHPs exhibit a "chameleonic" ability to switch from being antioxidants in healthy tissues to pro-

oxidants that generate reactive oxygen species (ROS) in tumor cells.[6] This dual activity

makes them promising candidates for drug development, particularly in oncology.

Antioxidant Activity: In normal physiological conditions, the phenolic hydroxyl group can

donate a hydrogen atom to scavenge free radicals, thereby protecting cells from oxidative

damage.[1][7] This is the basis for their use as antioxidants in various industries.[8][9]

Pro-oxidant and Cytotoxic Activity: In the microenvironment of tumor cells, which is often

characterized by oxidative stress, SHPs can be oxidized to form phenoxyl radicals and

quinone methides.[6] This process can lead to the generation of cytotoxic ROS, inhibition of

glycolysis, dissipation of the mitochondrial membrane potential, and ultimately, induction of

apoptosis (programmed cell death) through the intrinsic mitochondrial pathway.[6]

Logical Workflow: Bioactivity of Sterically Hindered Phenols
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Caption: Dual antioxidant/pro-oxidant roles of SHPs.

This paradoxical behavior is a key area of research for developing targeted cancer therapies.

The specific activity of 3,5-Diethylphenol within this class would depend on its precise redox

properties and interactions with cellular components. Further research is warranted to elucidate

its specific molecular targets and pathways.[6]

Safety and Handling
As with its analogue 3,5-dimethylphenol, 3,5-Diethylphenol should be handled with care in a

laboratory setting. It is classified as harmful if swallowed, and causes skin and serious eye

irritation.[2] Standard personal protective equipment (PPE), including gloves, safety glasses,

and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume
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hood. For detailed safety information, consult the material safety data sheet (MSDS) provided

by the supplier.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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